N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide
Description
Properties
CAS No. |
88137-96-6 |
|---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-(6-imidazol-1-ylhexoxy)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-15-13-17(7-8-18(15)20-16(2)22)23-12-6-4-3-5-10-21-11-9-19-14-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,20,22) |
InChI Key |
YQZUHESGLQNRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCCN2C=CN=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide involves several steps. While I don’t have specific synthetic routes for this compound, similar compounds like 2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide have been reported with a purity of around 95% . These methods often include condensation reactions, protection/deprotection steps, and functional group transformations.
Industrial Production: The industrial-scale production of this compound may involve modifications of existing synthetic routes. detailed information on large-scale production remains proprietary.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the phenolic group.
Substitution: Substituents on the imidazole ring can be replaced.
Reduction: Reduction reactions may alter functional groups.
Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Substitution: Alkyl halides or acyl chlorides are typical reagents.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce functional groups.
Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to modified imidazole rings.
Scientific Research Applications
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide finds applications in:
Medicine: It may act as a potential drug candidate due to its structural features.
Biology: Researchers study its interactions with biological targets.
Chemistry: It serves as a building block for more complex molecules.
Industry: Its unique properties may be exploited in materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting signaling pathways.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Hexyl-Imidazole vs.
- Electron-Withdrawing Groups: Analogs like 6m (Cl substituent) and 6b (NO₂) exhibit altered electronic profiles, which may enhance metabolic stability or binding affinity .
- Heterocyclic Diversity : Thiazole- and benzimidazole-containing analogs (e.g., 9c) demonstrate broader pharmacological versatility, possibly targeting kinases or DNA .
Physicochemical Properties
Notes:
Challenges :
- The hexyl-imidazole chain in the target compound may require multi-step synthesis, including protection/deprotection strategies to avoid side reactions.
Biological Activity
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide, with the CAS number 125055-59-6, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an imidazole ring, which is commonly associated with various biological activities, particularly in pharmacology.
Anticancer Activity
Research has indicated that compounds containing imidazole derivatives exhibit significant anticancer properties. A study synthesized several imidazole derivatives to evaluate their cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. Notably, the compounds demonstrated greater activity against HT-29 cells compared to MCF-7 cells, with some exhibiting considerable cytotoxicity and inducing DNA fragmentation in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | TBD | Induction of apoptosis |
| Other Imidazole Derivatives | MCF-7 | TBD | Inhibition of DNA synthesis |
The biological activity of this compound is largely attributed to its ability to interact with specific cellular pathways:
- Apoptosis Induction : Studies have shown that imidazole derivatives can trigger apoptotic pathways in cancer cells. This is often mediated through the activation of caspases and the release of cytochrome c from mitochondria.
- Inhibition of DNA Synthesis : Some derivatives have been found to inhibit DNA synthesis in cancer cells, although this effect was noted to be less pronounced compared to their cytotoxic effects .
Case Studies
A notable case involved a derivative similar to this compound that was tested for its efficacy against various cancer types. The study utilized MTT assays to determine cell viability post-treatment. Results indicated that certain concentrations led to significant reductions in cell viability, suggesting potential for further development as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its therapeutic application. Preliminary data suggests that the compound has favorable absorption characteristics; however, detailed studies on its metabolism and excretion are necessary.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Bioavailability | TBD |
| Half-life | TBD |
| Toxicity | Low (preliminary data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
